molecular formula C11H10N2O2 B1598736 1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 99984-70-0

1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1598736
CAS No.: 99984-70-0
M. Wt: 202.21 g/mol
InChI Key: NRVPYMGFCLDQLB-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a methoxyphenyl group and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate in the presence of acetic acid to form the pyrazole ring. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol.

  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: Nucleophiles like halides and aprotic solvents are often employed in substitution reactions.

Major Products Formed:

  • Oxidation: 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid.

  • Reduction: 1-(4-Methoxyphenyl)-1H-pyrazole-4-ol.

  • Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules.

  • Biology: It has been studied for its biological activity, including potential antimicrobial and antifungal properties.

  • Medicine: Research has investigated its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde is unique due to its specific structural features. Similar compounds include:

  • 1-(3-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with a different position of the methoxy group.

  • 1-(4-Methoxyphenyl)-1H-pyrazole-3-carbaldehyde: Similar structure but with the formyl group at a different position on the pyrazole ring.

  • 1-(4-Hydroxyphenyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.

Properties

IUPAC Name

1-(4-methoxyphenyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11-4-2-10(3-5-11)13-7-9(8-14)6-12-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVPYMGFCLDQLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399576
Record name 1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99984-70-0
Record name 1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a −78° C. solution of 4-bromo-1-(4-methoxyphenyl)-1H-pyrazole (506 mg, 2.0 mmol) in anhydrous tetrahydrofuran (20 mL) was added n-butyllithium in hexane (0.95 mL, 2.4 mmol). The reaction was stirred for 2 h at −78° C. N,N-dimethylformamide (292 mg, 4 mmol) was added and the reaction continued to stir at −78° C. for 1 h, then at room temperature for 2 h. The reaction was quenched with saturated ammonium chloride (20 mL) and extracted with ethyl acetate (3×30 mL). The combined organics were washed with brine (30 mL), dried over sodium sulfate, filtered and concentrated. Purification by column chromatography gave 1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (80 mg, 20%) as a yellow oil. 1H NMR (400 MHz, CDCl3, δ): 9.95 (s, 1H), 8.33 (s, 1H), 8.13 (s, 1H), 7.62 (d, J=9.2 Hz, 2H), 7.01 (d, J=9.2 Hz, 2H), 3.86 (s, 3H).
Quantity
506 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
292 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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